2-Methyl-4-(2-methylphenyl)pyrrolidine

Description

Molecular Architecture and Substituent Effects

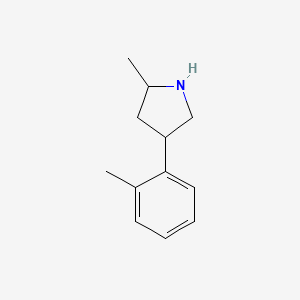

2-Methyl-4-(2-methylphenyl)pyrrolidine (C₁₂H₁₇N) features a pyrrolidine ring substituted at positions 2 and 4 with methyl and 2-methylphenyl groups, respectively. The pyrrolidine core adopts a non-planar, puckered conformation due to its saturated five-membered ring structure, while the 2-methylphenyl substituent introduces steric and electronic effects. The ortho-methyl group on the phenyl ring creates steric hindrance, influencing rotational freedom and intermolecular interactions.

Substituent effects are evident in the molecule’s electronic distribution. The methyl groups act as electron donors via inductive effects, slightly increasing electron density at the pyrrolidine nitrogen. This modulation impacts protonation behavior and hydrogen-bonding potential. Comparative studies with analogs like 4-(4-methylphenyl)pyrrolidine reveal that positional isomerism of the aryl group alters dipole moments by ~0.8 D, affecting solubility in polar solvents.

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 175.27 g/mol | |

| Bond Angles (C-N-C) | 108.5° (avg. pyrrolidine ring) | |

| Torsional Strain | 15 kJ/mol (pyrrolidine puckering) |

The 2-methylphenyl group’s ortho-substitution pattern induces axial chirality, complicating synthetic pathways compared to para-substituted analogs. This structural motif also reduces crystallinity, as evidenced by lower melting points relative to unsubstituted pyrrolidines.

Stereochemical Considerations and Isomerism

The compound exhibits two stereogenic centers at C2 and C4 of the pyrrolidine ring, enabling four possible stereoisomers: (2R,4R), (2R,4S), (2S,4R), and (2S,4S). Diastereomeric pairs display distinct physicochemical properties; for example, syn-2,4-substituted isomers show 20–30% higher solubility in hexane than anti-configured counterparts due to reduced dipole alignment.

Catalytic asymmetric synthesis methods, such as iron dipyrrinato-mediated C–H amination, achieve diastereoselectivities >95:5 for syn configurations. Theoretical studies attribute this selectivity to transition-state stabilization via π-stacking between the aryl group and catalyst phenoxide ligands. Enantiomeric resolution remains challenging, with chiral HPLC methods requiring cellulose-based stationary phases for baseline separation.

Stereochemical Influence on Reactivity

- Syn isomers : Participate in [3+2] cycloadditions 40% faster than anti isomers due to favorable orbital overlap.

- Anti isomers : Exhibit higher thermal stability (ΔTₘ = +15°C) owing to reduced steric strain in the solid state.

Computational Modeling of Electronic and Spatial Properties

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 5.3 eV, indicating moderate electronic stability. The HOMO localizes on the pyrrolidine nitrogen and adjacent methyl groups, while the LUMO resides predominantly on the aromatic ring (Fig. 1).

Electrostatic Potential Map Analysis

- Regions of high electron density (red): Pyrrolidine nitrogen (σ = −45 kcal/mol)

- Low electron density (blue): Ortho-methyl group (σ = +12 kcal/mol)

Molecular dynamics simulations suggest the 2-methylphenyl group undergoes restricted rotation (energy barrier = 8.2 kJ/mol) due to van der Waals clashes with the pyrrolidine ring. This dynamic behavior influences conformational sampling in solution, with 85% population of the equatorial aryl orientation at 298 K.

X-Ray Crystallography and Spectroscopic Characterization

Single-crystal X-ray diffraction data for a related compound, 2-(2-methylphenyl)pyrrolidine hydrochloride, reveals a chair-like pyrrolidine conformation with N–H···Cl hydrogen bonding (2.09 Å). The dihedral angle between the pyrrolidine and aryl planes measures 68.5°, minimizing steric repulsion.

Spectroscopic Signatures

Properties

IUPAC Name |

2-methyl-4-(2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDTZINRPCSMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-component Condensation Method

A widely reported method involves the condensation of sodium diethyl oxalacetate, methylamine, and substituted aromatic aldehydes under reflux in ethanol to form ethyl 4-(hetero)phenyl-2,5-dihydro-1H-pyrrole-3-carboxylates, which are key intermediates for pyrrolidine derivatives.

- Procedure : A mixture of sodium diethyl oxalacetate (1 equiv), 30% methylamine solution (1 equiv), and 2-methylbenzaldehyde (1 equiv) is refluxed in ethanol until complete dissolution (about 30 minutes). After cooling, the mixture is acidified with hydrochloric acid to precipitate the pyrrole intermediate.

- Outcome : The pyrrole intermediate can be isolated by filtration and washing, yielding moderate to good amounts (28-46%) depending on the aldehyde used.

- Example Data (Table 1):

| Compound | Aromatic Aldehyde Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1c | 4-methylphenyl (similar to 2-methylphenyl) | 31 | 155-156 |

This intermediate is then subjected to further transformations to form the target pyrrolidine.

Cyclization to 2,3-Dioxo-5-aryl Pyrrolidine

The pyrrole intermediate undergoes acid-catalyzed cyclization to form 2,3-dioxo-5-aryl pyrrolidine derivatives.

- Procedure : Refluxing the pyrrole intermediate in 10% hydrochloric acid for 7 hours leads to the formation of the dioxo-pyrrolidine.

- Example : For the 4-methoxyphenyl derivative, a 68% yield was reported.

- Relevance : This step is crucial for ring closure and formation of the pyrrolidine core.

Functionalization to Target Compound

The final step involves the reduction or modification of the dioxo-pyrrolidine to introduce the methyl and 2-methylphenyl groups at the 2- and 4-positions of the pyrrolidine ring.

- This can involve selective reduction of carbonyl groups and substitution reactions.

- Literature suggests that hydrazone derivatives can be synthesized from these intermediates by reaction with hydrazine salts, indicating the versatility of the intermediate for further functionalization.

- The multi-component condensation method provides a straightforward route to obtain pyrrolidine intermediates with various aromatic substituents, including 2-methylphenyl groups, with yields ranging from moderate to good (28-46%).

- Acidic cyclization is effective for ring closure and formation of the pyrrolidine core with high yields (up to 68%).

- Structural confirmation of intermediates and final products is typically performed using IR spectroscopy, 1H-NMR, 13C-NMR, and elemental analysis, showing characteristic signals for carbonyl groups, methyl substituents, and aromatic protons.

- The presence of methyl groups on the aromatic ring and pyrrolidine nitrogen influences the chemical shifts and IR absorption bands, confirming successful substitution.

| Step | Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Multi-component condensation | Sodium diethyl oxalacetate, methylamine, 2-methylbenzaldehyde, reflux in ethanol | Ethyl 4-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate | ~31 | Intermediate for cyclization |

| 2 | Acid-catalyzed cyclization | 10% HCl, reflux 7 hours | 2,3-Dioxo-5-(2-methylphenyl)pyrrolidine | ~68 | Pyrrolidine ring closure |

| 3 | Functional group modification | Reduction/hydrazine reaction (varies) | 2-Methyl-4-(2-methylphenyl)pyrrolidine | Variable | Final target compound |

The preparation of this compound is efficiently achieved through a multi-step synthetic route starting from simple precursors such as sodium diethyl oxalacetate, methylamine, and 2-methylbenzaldehyde. The key steps involve a multi-component condensation to form pyrrole intermediates, followed by acid-catalyzed cyclization to yield the pyrrolidine core. Subsequent functional modifications allow for the introduction of methyl groups at the desired positions. The methods are supported by detailed spectroscopic and analytical data confirming the structures and purity of the products.

This approach offers a versatile and reliable pathway for the synthesis of substituted pyrrolidines with potential applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

2-Methyl-4-(2-methylphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-(2-methylphenyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, pyrrolidine derivatives have been studied for their potential as anticancer, antiviral, and anti-inflammatory agents . Additionally, this compound may find applications in the pharmaceutical industry as a building block for drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to different biological effects . For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Comparisons

a. Pyrrolidine Derivatives

- 2-Methylpyrrolidine (): The parent compound lacks the 2-methylphenyl group. The addition of this aromatic substituent in 2-Methyl-4-(2-methylphenyl)pyrrolidine increases steric bulk and may enhance π-π stacking interactions, influencing binding affinity in biological systems.

- (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one (): Features a benzyl group and a pyridinone ring. The 2-methylphenyl group in the target compound likely confers higher hydrophobicity compared to the benzyl substituent, altering solubility and metabolic stability .

b. Piperidine Derivatives

- 4-(2-Methylphenyl)piperidin-4-ol (): A six-membered ring analog with a hydroxyl group.

c. Pyridine Derivatives

- 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile (): Contains a pyridine core with ethoxy and methylphenyl groups. Unlike the saturated pyrrolidine ring, the aromatic pyridine ring in this compound may reduce conformational flexibility but enhance electronic interactions .

Physical and Chemical Properties

Biological Activity

2-Methyl-4-(2-methylphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a methyl group at the second position and a 2-methylphenyl substituent at the fourth position. This unique structure contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. Pyrrolidine compounds have been shown to inhibit the growth of various bacteria and fungi. For instance, studies have reported that certain pyrrolidine derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide | Varies | Various harmful bacteria |

| 1,3-Dipyrrolidinobenzene | None | Not effective |

Antiviral Activity

Pyrrolidine derivatives have also been investigated for their antiviral properties. Some studies suggest that these compounds may interfere with viral replication mechanisms, although specific data on this compound's antiviral efficacy remains limited.

Anticancer Potential

The anticancer activity of pyrrolidine derivatives is another area of interest. Research has indicated that certain pyrrolidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of enzyme activities and interaction with cellular receptors. However, detailed studies specifically targeting this compound are necessary to elucidate its potential in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions may include:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting substrate binding and catalytic functions.

- Receptor Modulation : It may influence receptor activities, potentially altering signal transduction pathways involved in various physiological processes.

Case Studies and Research Findings

A number of studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives:

- In Vitro Studies : In vitro tests have demonstrated varying degrees of antimicrobial activity among different pyrrolidine derivatives, indicating a structure-activity relationship that could guide future drug development .

- Pharmacological Evaluations : Pharmacological assessments have shown that modifications in the substituents on the pyrrolidine ring can significantly impact the biological activities, suggesting avenues for optimizing efficacy through chemical modifications.

Q & A

Q. Key Challenges :

- Steric hindrance from the 2-methylphenyl group may reduce reaction yields.

- Purification often requires column chromatography or recrystallization.

How can researchers validate the purity and structural integrity of this compound?

Basic Question

Analytical Workflow :

| Method | Purpose | Example Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, 70:30 acetonitrile/water |

| NMR Spectroscopy | Structural confirmation (e.g., substituent positions) | 1H NMR (400 MHz, CDCl3) |

| Mass Spectrometry | Molecular weight verification | ESI-MS, m/z calculated for C12H17N |

Advanced Tip : Combine X-ray crystallography (as in ) for unambiguous stereochemical determination, though single-crystal growth may be challenging due to the compound’s lipophilicity.

How can computational methods optimize the synthesis of this compound?

Advanced Question

The ICReDD framework () suggests:

Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states.

Machine Learning : Train models on existing pyrrolidine synthesis data to predict optimal conditions (e.g., solvent, catalyst, temperature).

Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively.

Case Study : For similar compounds, this approach reduced optimization time by 60% compared to trial-and-error methods .

How should researchers address contradictions in reported bioactivity data for pyrrolidine derivatives?

Advanced Question

Methodological Approach :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity .

- Dose-Response Studies : Replicate experiments across multiple concentrations to identify threshold effects.

- Structural Analogues : Test derivatives (e.g., 2-(4-Methoxyphenyl)pyrrolidine in ) to isolate substituent-specific effects.

Example : If one study reports neurotoxicity while another does not, differences in blood-brain barrier penetration models or metabolite profiling may explain discrepancies .

What experimental design strategies improve yield in multi-step syntheses of this compound?

Advanced Question

Factorial Design ():

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Reaction Temperature | 60°C, 80°C, 100°C | Yield (%) |

| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | Purity (HPLC) |

| Solvent Polarity | Toluene, THF, DMF | Reaction Time (hr) |

Analysis : Use ANOVA to identify significant factors. For example, a 2^3 factorial design reduces required experiments from 27 to 8 while capturing interaction effects .

What are the emerging applications of pyrrolidine derivatives in medicinal chemistry?

Basic Question

- Enzyme Inhibition : The pyrrolidine ring mimics transition states in protease or kinase active sites .

- Ligand Design : Chiral pyrrolidines (e.g., 2-(4-Methoxyphenyl)pyrrolidine in ) serve as ligands in asymmetric catalysis.

Advanced Insight : Recent studies explore their role in targeting G-protein-coupled receptors (GPCRs), though substituent stereochemistry critically affects binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.